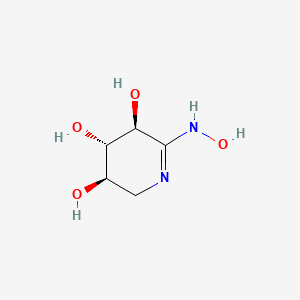![molecular formula C21H27N2O5P B10760738 N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine CAS No. 216097-44-8](/img/structure/B10760738.png)
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine is a complex organic compound belonging to the class of n-acyl-l-alpha-amino acids This compound is characterized by its intricate structure, which includes a biphenyl group, an aminoethyl group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine typically involves multi-step organic reactions. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and neprilysin, influencing various biochemical processes . The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other n-acyl-l-alpha-amino acids and biphenyl derivatives, such as:
3-Hydroxy-2-aryl acrylate: Known for its electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis.
Aminoglycosides: A class of antibiotics with similar aminoethyl groups, known for their protein synthesis inhibition properties.
Uniqueness
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
216097-44-8 |
|---|---|
Molecular Formula |
C21H27N2O5P |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1 |
InChI Key |
CWJPVKSBGVPXRD-QMTMVMCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)
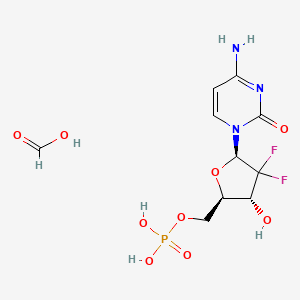
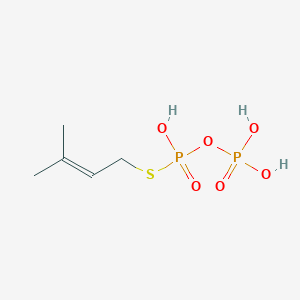
![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
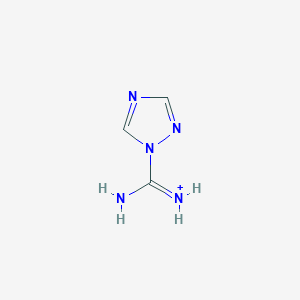
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
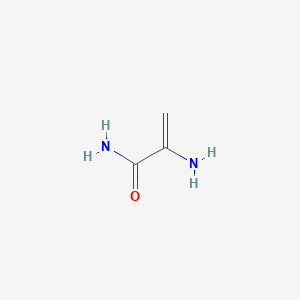
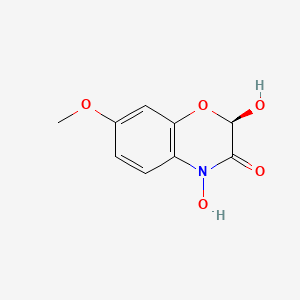
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
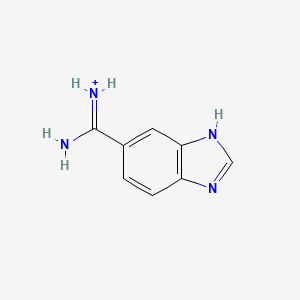
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
